![molecular formula C3H4O3S B1647464 Thietan-3-one 1,1-dioxide CAS No. 1599-23-1](/img/structure/B1647464.png)
Thietan-3-one 1,1-dioxide
Overview
Description
Thietan-3-one 1,1-dioxide is a chemical compound with the molecular formula C3H4O3S . It has a molecular weight of 120.13 g/mol . It is a new member of the isoxazoline class of insecticides .
Synthesis Analysis
The compound has been prepared from thietan-3-one by the addition of trimethylsilyl cyanide to the carbonyl group followed by the oxidation of the sulfur atom and subsequent dehydration of the thietane 1,1-dioxide intermediate . The reactivity of the new thiete 1,1-dioxide was demonstrated on the examples of [3+2] and [4+2] cycloaddition reactions .Molecular Structure Analysis
The InChI code for Thietan-3-one 1,1-dioxide is 1S/C3H4O3S/c4-3-1-7(5,6)2-3/h1-2H2 . The InChI key is AYVTTWZAVAGWEX-UHFFFAOYSA-N .Chemical Reactions Analysis
Thiete 1,1-dioxides are strained but kinetically stable 4-membered sulfur-containing heterocycles. Due to the presence of an electron-deficient C=C double bond, they are susceptible to various types of cycloaddition reactions . They have been shown to undergo Diels–Alder reactions with 1,3-dienes and thermal [2+2] cycloaddition with enamines and ynamines .Physical And Chemical Properties Analysis
Thietan-3-one 1,1-dioxide has a molecular weight of 120.13 g/mol . It has a topological polar surface area of 59.6 Ų . The compound has no rotatable bonds .Scientific Research Applications
Chemical Synthesis
Thietan-3-one 1,1-dioxide is used in chemical synthesis . It can be synthesized by reacting 3,5-dibromo-1-(1,1-di-oxothietan-3-yl)-1,2,4-triazole with sodium phenolates .
Antidepressant Activity
3-substituted thietane-1,1-dioxide has shown antidepressant properties in tail-suspension (TST) and forced-swim tests (FST) that were comparable with those of imipramine . This suggests that Thietan-3-one 1,1-dioxide could potentially be used in the development of new antidepressants.
Pharmacokinetic Properties
In silico prediction of the pharmacokinetic properties of 3-substituted thietane-1,1-dioxide showed satisfactory characteristics, including correspondence to Lipinski’s rule of five . This rule is a set of guidelines for the drug-likeness or pharmaceutical activity of a chemical compound.
Toxicological Properties
The toxicological properties of 3-substituted thietane-1,1-dioxide were predicted to have low risks, including mutagenicity, tumorigenicity, irritation, and reproductive toxicity . This suggests that Thietan-3-one 1,1-dioxide could be a safer option for drug development.
Material Science
Thietan-3-one 1,1-dioxide is used in material science . Its unique chemical structure and properties make it useful in the development of new materials.
Chromatography
Thietan-3-one 1,1-dioxide is used in chromatography . Chromatography is a laboratory technique for the separation of a mixture into its individual components.
Mechanism of Action
Target of Action
Thietan-3-one 1,1-dioxide is a unique chemical compound with the formula C3H4O3S
Mode of Action
It has been observed that cyclic keto sulfides, including thietan-3-one, react with trifluoromethyltrimethylsilane to afford trifluoromethyl-substituted hydroxysulfides . These compounds then form monotrifluoromethyl-substituted cyclic unsaturated sulfones via successive oxidation and dehydration reactions . This suggests that Thietan-3-one 1,1-dioxide may interact with its targets through similar chemical reactions.
Future Directions
properties
IUPAC Name |
1,1-dioxothietan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3S/c4-3-1-7(5,6)2-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVTTWZAVAGWEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CS1(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1599-23-1 | |
Record name | thietan-3-one 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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